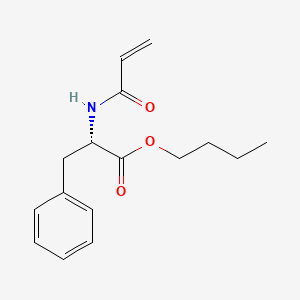![molecular formula C16H26O4S B8046418 [2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate](/img/structure/B8046418.png)
[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organic sulfonates. It is characterized by the presence of a sulfonate group attached to a benzene ring, along with a complex alkyl chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-2-(3-methylbutoxy)propanol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. Solvent extraction and purification steps are employed to isolate the desired product from the reaction mixture.
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alkyl chain can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
Substitution: Derivatives with different functional groups replacing the sulfonate group.
Oxidation: Alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Alkanes or alkenes depending on the degree of reduction.
Scientific Research Applications
[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The alkyl chain may also interact with hydrophobic regions of biomolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
[2-Methyl-2-(3-methylbutoxy)propyl] 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group on the benzene ring.
[2-Methyl-2-(3-methylbutoxy)propyl] 4-nitrobenzenesulfonate: Contains a nitro group on the benzene ring, which can alter its reactivity and applications.
Uniqueness
[2-Methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
[2-methyl-2-(3-methylbutoxy)propyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4S/c1-13(2)10-11-19-16(4,5)12-20-21(17,18)15-8-6-14(3)7-9-15/h6-9,13H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRKMTDTHJMTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)OCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
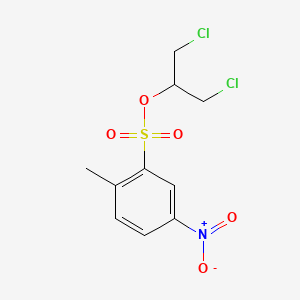
![N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide](/img/structure/B8046348.png)
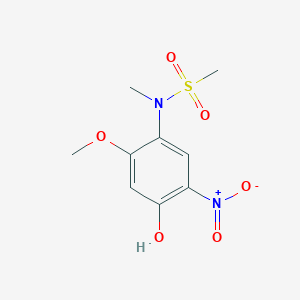
![N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B8046360.png)
![N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide](/img/structure/B8046362.png)
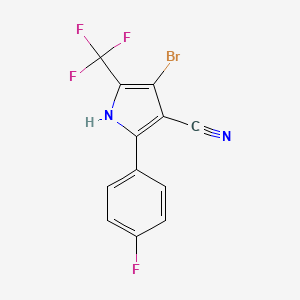
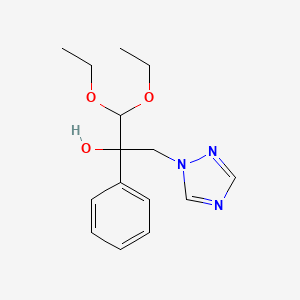
![N-[4-(1-morpholin-4-ylpropan-2-ylsulfonyl)phenyl]acetamide](/img/structure/B8046382.png)
![(4-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol](/img/structure/B8046384.png)
![4-[amino(methylsulfanyl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8046389.png)
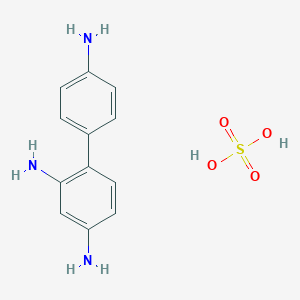
![methyl 2-[(E)-2-(dimethylamino)ethenyl]-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046406.png)
![3-[4-[2-[4-(2-Carboxyethoxy)phenyl]propan-2-yl]phenoxy]propanoic acid](/img/structure/B8046412.png)
